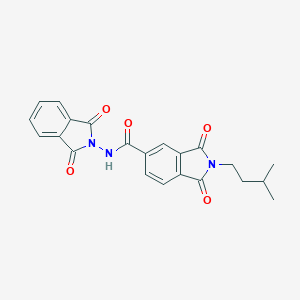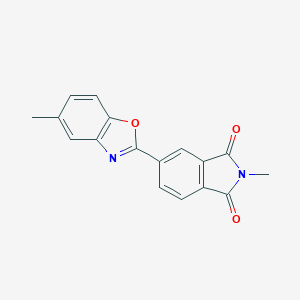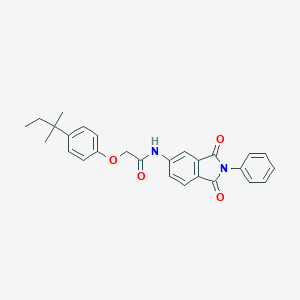
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various cellular processes, including DNA repair, transcriptional regulation, and cell death.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves the inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is an enzyme that is involved in the repair of DNA damage. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide leads to the accumulation of DNA damage, which can result in cell death. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide are primarily related to its inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have anti-inflammatory effects and to promote cell death in cancer cells. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in lab experiments include its potency as a 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitor and its ability to selectively target 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. However, its limitations include its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research involving 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include the development of more selective 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors with fewer off-target effects. Additionally, further research is needed to understand the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various diseases and to identify the patient populations that will benefit most from 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition. Finally, the potential use of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors in combination with other therapies, such as immunotherapy, should be explored.
Synthesemethoden
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with tert-butyl isocyanide to form an intermediate. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with 2-amino-5-methylphenol to form the final product.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been extensively used in scientific research applications. Its ability to inhibit 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, it has been used as a tool compound to study the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various cellular processes.
Eigenschaften
Produktname |
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
|---|---|
Molekularformel |
C20H20N2O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-11-5-8-16(23)15(9-11)21-17(24)12-6-7-13-14(10-12)19(26)22(18(13)25)20(2,3)4/h5-10,23H,1-4H3,(H,21,24) |
InChI-Schlüssel |
PWGZFPMWDYNDSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)
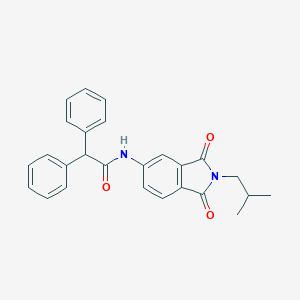
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)
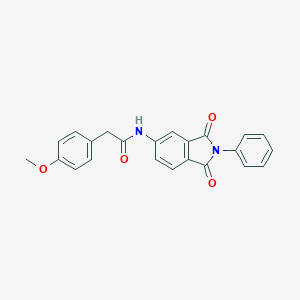
![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
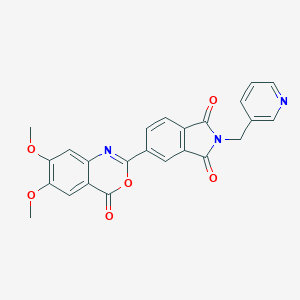
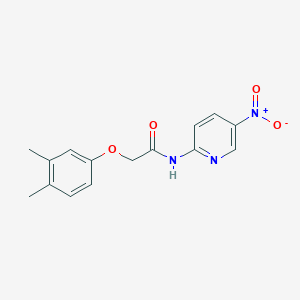
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
